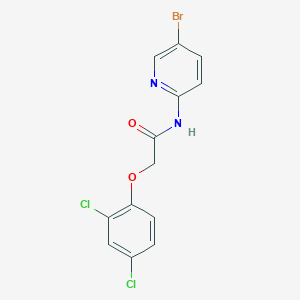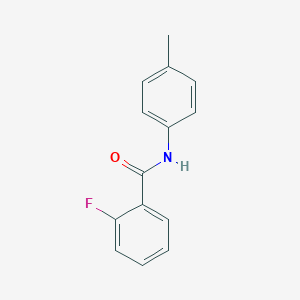
4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine, also known as METP, is a novel psychoactive substance that has gained attention in the scientific community for its potential use as a research tool. METP belongs to the class of piperidine-based compounds, which have been shown to exhibit a range of biological activities, including analgesic, anticonvulsant, and antidepressant effects.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has been used as a research tool to investigate the role of the dopamine system in addiction and reward-related behaviors. Studies have shown that 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine acts as a selective dopamine D1 receptor antagonist, which can block the rewarding effects of drugs of abuse, such as cocaine and amphetamine. Additionally, 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has been shown to decrease self-administration of cocaine in rats, suggesting its potential as a therapeutic agent for drug addiction.
Wirkmechanismus
4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine acts as a selective antagonist of the dopamine D1 receptor, which is involved in reward-related behaviors and drug addiction. By blocking the activity of this receptor, 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine can reduce the rewarding effects of drugs of abuse and decrease drug-seeking behavior. Additionally, 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has been shown to decrease the locomotor activity of rats and mice, indicating its sedative effects. Additionally, 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has been shown to decrease the release of glutamate in the nucleus accumbens, which may contribute to its antidepressant effects. 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has also been shown to reduce the expression of the immediate early gene c-fos in the nucleus accumbens, which is involved in the regulation of reward-related behaviors.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine in lab experiments is its selective antagonism of the dopamine D1 receptor, which can be useful for investigating the role of this receptor in addiction and reward-related behaviors. Additionally, 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has been shown to have a low toxicity profile and is relatively easy to synthesize. However, the main limitation of using 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine in lab experiments is its limited solubility in water, which can make it difficult to administer and study in vivo.
Zukünftige Richtungen
For 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine research include investigating its potential as a therapeutic agent for drug addiction and depression. Additionally, further studies are needed to investigate the long-term effects of 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine on the dopamine system and its potential for abuse. Furthermore, the development of new analogs of 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine with improved solubility and selectivity may lead to the discovery of novel therapeutic agents for a range of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine involves the reaction of 3,4,5-triethoxybenzoyl chloride with piperidine in the presence of a base. The resulting product is then subjected to a reductive amination reaction with methylamine to yield 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine. The purity of the final product can be increased through recrystallization and chromatography techniques.
Eigenschaften
Molekularformel |
C19H29NO4 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
(4-methylpiperidin-1-yl)-(3,4,5-triethoxyphenyl)methanone |
InChI |
InChI=1S/C19H29NO4/c1-5-22-16-12-15(13-17(23-6-2)18(16)24-7-3)19(21)20-10-8-14(4)9-11-20/h12-14H,5-11H2,1-4H3 |
InChI-Schlüssel |
RJUOILACEIEOIJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(CC2)C |
Kanonische SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(9S,20S)-7,18-Dioxo-7,8,9,10,18,19,20,21-octahydro-1,22:12,11-bis(epiminometheno)-5,8,16,19-tetraazadibenzo[a,j]cyclooctadecene-9,20-dicarboxylic acid dimethyl ester](/img/structure/B246148.png)

![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)


![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)
